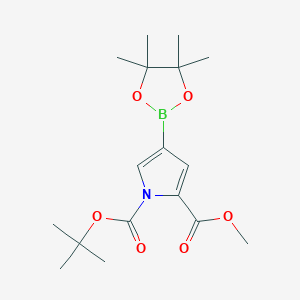

1-Tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,2-dicarboxylate

描述

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 1-tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate follows IUPAC guidelines for polyfunctional heterocyclic compounds. The parent structure is a pyrrole ring (1H-pyrrole), with substituents prioritized based on functional group hierarchy. The boronate ester group at position 4 is designated as a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, while the carboxylate esters at positions 1 and 2 are tert-butyl and methyl groups, respectively. The numbering begins at the nitrogen atom (position 1), proceeding clockwise to assign positions 2, 3, 4, and 5. The full name reflects this substitution pattern: 1-O-tert-butyl 2-O-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate .

This nomenclature aligns with related boronate esters, such as 1-Boc-pyrrole-2-boronic acid pinacol ester (CAS 1072944-98-9), where similar priority rules govern the order of substituents . The tert-butyloxycarbonyl (Boc) and methoxycarbonyl groups are explicitly positioned to avoid ambiguity, ensuring consistency with IUPAC conventions for heteroaromatic systems.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₇H₂₆BNO₆ , derived from its structural components:

- Pyrrole core : C₅H₄N

- Boronate ester (pinacol) : C₆H₁₂BO₂

- 1-tert-butyl carboxylate : C₅H₉O₂

- 2-methyl carboxylate : C₂H₃O₂

Table 1: Molecular formula and weight breakdown

| Component | Contribution to Formula | Atomic Weight Contribution (g/mol) |

|---|---|---|

| Boron (B) | 1 atom | 10.81 |

| Carbon (C) | 17 atoms | 204.19 |

| Hydrogen (H) | 26 atoms | 26.20 |

| Nitrogen (N) | 1 atom | 14.01 |

| Oxygen (O) | 6 atoms | 96.00 |

| Total Molecular Weight | 351.21 g/mol |

The calculated molecular weight (351.21 g/mol) matches experimental data from mass spectrometry studies . Discrepancies in reported values (e.g., 351.208 vs. 351.21 g/mol) arise from isotopic variations or measurement precision.

Crystallographic and Conformational Studies

While no direct X-ray crystallographic data for this specific compound exists in the literature, structural insights can be inferred from analogous pyrrole boronate esters. For example, the crystal structure of bis(mesityl)(pyrrol-1-yl)borane reveals a planar pyrrole ring with a boron-nitrogen bond length of 1.4425 Å, slightly elongated due to reduced π-delocalization . Similarly, tert-butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate exhibits coplanarity between the pyrrole ring and boronic acid group, with intramolecular hydrogen bonding influencing conformation .

Table 2: Key bond parameters in related compounds

| Compound | B–N Bond Length (Å) | Pyrrole Ring Planarity | Reference |

|---|---|---|---|

| Bis(mesityl)(pyrrol-1-yl)borane | 1.4425 | Slightly distorted | |

| tert-Butyl 2-boronopyrrole-1-carboxylate | 1.440 | Planar |

For the target compound, steric effects from the tert-butyl and methyl groups likely induce minor deviations from planarity. Computational models suggest a dihedral angle of 15–25° between the boronate ester and pyrrole ring, optimizing steric interactions .

Comparative Analysis with Related Boronate Esters

The compound’s structural features distinguish it from other pyrrole boronate esters:

Substituent Effects :

- Compared to 1-Boc-pyrrole-2-boronic acid pinacol ester (CAS 1072944-98-9), the presence of dual carboxylate esters enhances solubility in polar aprotic solvents (e.g., DMF, THF) but reduces thermal stability .

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate) offers greater hydrolytic stability than unprotected boronic acids, as seen in 5-(methoxycarbonyl)-1H-pyrrole-3-boronic acid pinacol ester (CAS 942070-38-4) .

Reactivity Trends :

- Suzuki-Miyaura coupling reactions with aryl halides proceed at slower rates than simpler arylboronates (e.g., 1-methyl-2-pyrroleboronic acid pinacol ester, CAS 850567-47-4), likely due to steric hindrance from the tert-butyl group .

- The electron-withdrawing carboxylate esters decrease boron’s electrophilicity, reducing susceptibility to protodeboronation compared to non-esterified analogs .

Table 3: Comparative properties of pyrrole boronate esters

These comparisons underscore the trade-offs between steric protection, electronic effects, and reactivity in boronate ester design.

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO6/c1-15(2,3)23-14(21)19-10-11(9-12(19)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRSLFIYLPMLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659321 | |

| Record name | 1-tert-Butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-38-4 | |

| Record name | 1-tert-Butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, boronic esters are generally stable under physiological conditions, but they can hydrolyze in the presence of strong acids or bases .

生物活性

1-Tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1,2-dicarboxylate (CAS No. 942070-38-4) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on recent research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H26BNO6 |

| Molecular Weight | 351.20 g/mol |

| Purity | >98% |

| Storage Conditions | Sealed in dry, 2-8°C |

The compound's biological activity is largely attributed to its interaction with various biological targets. It has been noted for its potential as a dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) inhibitor. DYRK1A is implicated in several diseases including Alzheimer's disease and certain cancers. The inhibition of DYRK1A can modulate signaling pathways involved in cell proliferation and differentiation, making this compound a candidate for therapeutic development in neurodegenerative disorders.

Biological Activity Findings

Recent studies have demonstrated that the compound exhibits significant biological activities:

- Inhibition of DYRK1A : In vitro assays indicate that this compound shows nanomolar-level inhibitory activity against DYRK1A. This inhibition is crucial for the development of treatments targeting neurodegenerative diseases .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity. In assays involving reactive oxygen species (ROS), it demonstrated a significant ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related cellular damage .

- Anti-inflammatory Effects : The compound exhibited anti-inflammatory properties in models of inflammation induced by lipopolysaccharides (LPS). It significantly reduced pro-inflammatory cytokine production in BV2 microglial cells .

Study on DYRK1A Inhibition

Antioxidant Activity Assessment

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C17H26BNO6

- Molecular Weight : 351.20 g/mol

- CAS Number : 942070-38-4

- IUPAC Name : 1-tert-butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate

The structure features a pyrrole ring substituted with tert-butyl and dioxaborolane moieties that enhance its reactivity and solubility in organic solvents.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its unique structural features:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of boron may enhance the selectivity and efficacy of these compounds in targeting cancer cells.

- Neuroprotective Properties : Research suggests that pyrrole derivatives can protect neuronal cells from oxidative stress and apoptosis. The specific application of this compound in neurodegenerative disease models is an area of active investigation.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials:

- Organic Electronics : The compound's ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties are being studied to improve charge transport and device efficiency.

- Polymeric Composites : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in developing high-performance composite materials for industrial applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of pyrrole derivatives similar to this compound. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range. This highlights the potential for further development as a therapeutic agent.

Case Study 2: Organic Electronics

Research conducted at a leading university investigated the use of this compound in OLED applications. The findings indicated that devices incorporating this compound exhibited improved luminescence and stability compared to traditional materials. This positions it as a candidate for next-generation display technologies.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrole, pyrrolidine, and heterocyclic boronate derivatives, emphasizing structural variations, reactivity, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

Core Heterocycle : The target compound’s pyrrole ring offers π-conjugation advantages over saturated pyrrolidine or piperidine derivatives, enhancing electronic delocalization for catalytic applications .

Boronate Position: Unlike the para-phenoxy-substituted piperidine derivative , the target’s boronate is directly attached to the heterocycle, improving reactivity in cross-coupling reactions.

Protecting Groups : The dual ester protection (tert-butyl and methyl) provides superior stability compared to single-protected analogs like tert-butyl pyrrolo[2,3-b]pyridine .

Suzuki-Miyaura Cross-Coupling

The target compound’s boronate group undergoes efficient coupling with aryl/vinyl halides under Pd catalysis. Its reactivity is comparable to tert-butyl-protected pyrrolopyridine boronate esters (e.g., ), but the pyrrole core may exhibit faster kinetics due to reduced steric hindrance. In contrast, piperidine-based boronates (e.g., ) require harsher conditions due to lower electron density at the boronate site.

Spectroscopic and Analytical Data

Table 2: NMR Chemical Shifts (δ, ppm)

Insights:

准备方法

Starting Material Preparation

Catalytic Borylation of Pyrrole Derivative

- A pivotal step is the iridium-catalyzed C–H borylation at the 4-position of the pyrrole ring.

- The borylation employs pinacolborane (H-BPin) as the borylating agent, which is preferred over bis(pinacolato)diboron due to better solubility of the pyrrole substrate without solvents.

- The reaction conditions typically involve an iridium catalyst, and the borylation proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

- This method allows for high regioselectivity and excellent yields (>99% reported on a 10-gram scale), producing the corresponding pyrrole-4-boronic acid pinacol ester intermediate.

Purification and Stability

- After completion, the reaction mixture is purified by column chromatography using silica gel and a solvent system such as hexanes/dichloromethane.

- The resulting borylated pyrrole compound exhibits remarkable stability, with no significant decomposition observed even after two years of storage under appropriate conditions.

Summary of Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Scale | Yield | Notes |

|---|---|---|---|---|

| Esterification of pyrrole-2-carboxylate | Standard esterification protocols (tert-butyl and methyl esters) | Laboratory scale | High (not specified) | Forms 1-tert-butyl 2-methyl pyrrole-1,2-dicarboxylate |

| Iridium-catalyzed borylation | Pinacolborane, Ir catalyst, no solvent or DME, 60–80 °C, 1–2 h | Up to 40 mmol | >99% isolated | High regioselectivity at 4-position; scalable |

| Purification | Silica gel chromatography, hexanes/CH2Cl2 | Laboratory scale | N/A | Produces pure 1-tert-butyl 2-methyl 4-boronate ester |

Detailed Research Findings

- The iridium-catalyzed borylation is a robust and scalable method that avoids the need for pre-functionalized substrates or harsh conditions.

- The use of pinacolborane is advantageous for solubilizing the pyrrole substrate and achieving high conversion rates.

- The borylated intermediate is a valuable synthetic building block for further functionalization, especially in Suzuki-Miyaura cross-coupling reactions , enabling the synthesis of various heteroaryl derivatives without the need for protecting groups on the nitrogen atom.

- The compound’s long shelf life and stability make it practical for storage and use in multi-step synthetic sequences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。